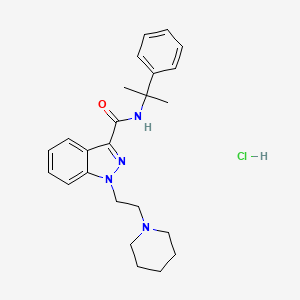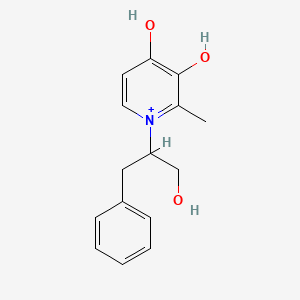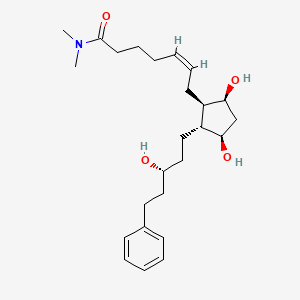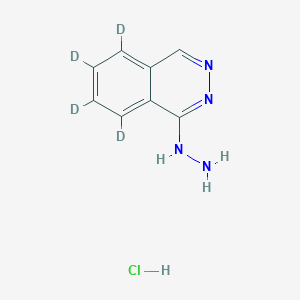
5-fluoro EDMB-PICA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-fluoro EDMB-PICA involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.
Attachment of the Fluoropentyl Side Chain: The 5-fluoropentyl side chain is introduced via alkylation reactions.
Formation of the Amide Bond: The amide bond is formed by reacting the indole derivative with 3-methyl-L-valine.
Esterification: The final step involves esterification to form the ethyl ester of the compound.
Industrial production methods would involve scaling up these reactions under controlled conditions to ensure purity and yield. This includes optimizing reaction temperatures, solvents, and catalysts to achieve the desired product efficiently.
Análisis De Reacciones Químicas
5-fluoro EDMB-PICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can modify the fluoropentyl side chain.
Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atom.
Hydrolysis: Ester hydrolysis can lead to the formation of carboxylic acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like sodium hydroxide. Major products formed from these reactions include hydroxylated, reduced, and hydrolyzed derivatives of this compound .
Aplicaciones Científicas De Investigación
5-fluoro EDMB-PICA is used extensively in scientific research, particularly in the fields of:
Mecanismo De Acción
5-fluoro EDMB-PICA exerts its effects by binding to cannabinoid receptors, particularly the CB1 receptor. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological and psychoactive effects. The compound’s high affinity for the CB1 receptor contributes to its potent effects .
Comparación Con Compuestos Similares
5-fluoro EDMB-PICA is similar to other synthetic cannabinoids such as 5F-MDMB-PICA and 5F-EDMB-PINACA. These compounds share structural features like the indole core and fluoropentyl side chain but differ in their linked groups and specific substitutions . The uniqueness of this compound lies in its specific combination of the indole core, 5-fluoropentyl tail, and tert-leucine ethyl ester, which influences its binding affinity and metabolic pathways .
Similar Compounds
- 5F-MDMB-PICA
- 5F-EDMB-PINACA
Propiedades
Número CAS |
2666934-54-7 |
|---|---|
Fórmula molecular |
C22H31FN2O3 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C22H31FN2O3/c1-5-28-21(27)19(22(2,3)4)24-20(26)17-15-25(14-10-6-9-13-23)18-12-8-7-11-16(17)18/h7-8,11-12,15,19H,5-6,9-10,13-14H2,1-4H3,(H,24,26)/t19-/m1/s1 |
Clave InChI |
RNWBJOCYFGGMRJ-LJQANCHMSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C(C)(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
SMILES canónico |
CCOC(=O)C(C(C)(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide;hydrate](/img/structure/B10820322.png)
![8-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid](/img/structure/B10820329.png)
![(4S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820341.png)



![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B10820367.png)






